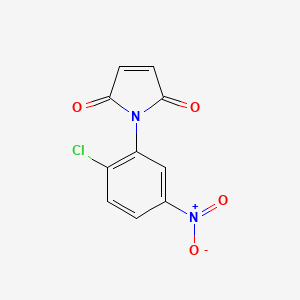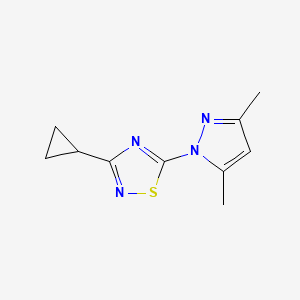
3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole is not fully understood. However, studies have suggested that the compound exerts its biological activities by modulating various molecular targets. It has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolism. The compound has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. Moreover, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers and lipid peroxidation in diabetic rats. Moreover, the compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, this compound has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole in lab experiments is its diverse biological activities. The compound has been found to exhibit potent anticancer, antidiabetic, and anti-inflammatory activities, which make it a potential drug candidate for various diseases. Moreover, the compound is relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole. One of the potential directions is to investigate the compound's mechanism of action in more detail. Moreover, the compound's potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases can be explored. Furthermore, the development of more potent and selective analogs of this compound can be a potential future direction for the research.
Méthodes De Synthèse
The synthesis of 3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole involves the reaction of cyclopropylamine, 3,5-dimethylpyrazole-1-carboxylic acid, and thionyl chloride in the presence of triethylamine. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography. The yield of the synthesis method is around 60-70%.
Applications De Recherche Scientifique
3-Cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole has shown promising results in various scientific research applications. It has been used as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. Moreover, it has also been investigated for its antifungal, antibacterial, and antiviral activities. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to reduce blood glucose levels in diabetic rats by enhancing insulin secretion. Furthermore, the compound has shown potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-cyclopropyl-5-(3,5-dimethylpyrazol-1-yl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-5-7(2)14(12-6)10-11-9(13-15-10)8-3-4-8/h5,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBJLPDZJVMORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NS2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2986849.png)
![2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2986850.png)
![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2986851.png)
![N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2986853.png)
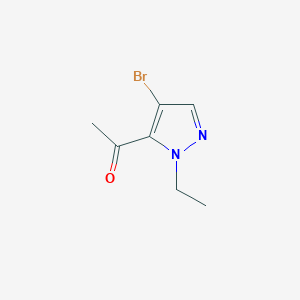
![3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986856.png)
![1-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2986861.png)
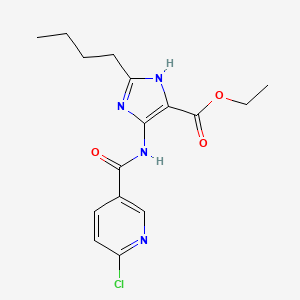
![N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide](/img/structure/B2986864.png)
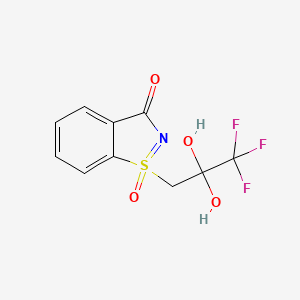
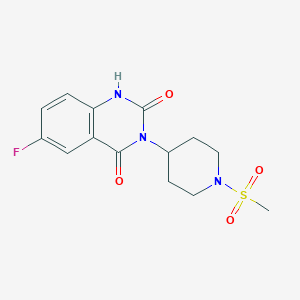
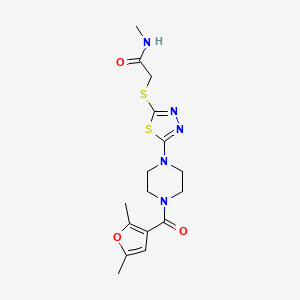
![4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986869.png)
